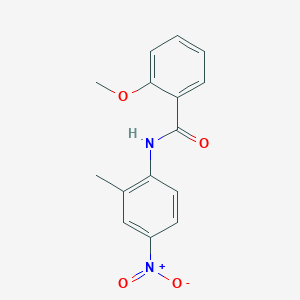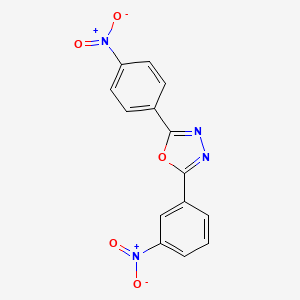
4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide, also known as BPIP, is a chemical compound that has been widely researched for its potential use in various scientific applications. BPIP is a small molecule that belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
作用機序
4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide works by selectively blocking the activity of Nav1.7, which is involved in the transmission of pain signals in the nervous system. Nav1.7 is a voltage-gated sodium channel that is expressed primarily in sensory neurons and plays a key role in the initiation and propagation of action potentials. By blocking Nav1.7, this compound can reduce the transmission of pain signals in the nervous system and provide pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to reduce pain sensitivity in animal models. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain medication.
実験室実験の利点と制限
One advantage of using 4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide in lab experiments is that it is a small molecule that can be easily synthesized and modified to improve its properties. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the function of Nav1.7 and other ion channels in the nervous system. However, one limitation of using this compound is that it may not be effective in all types of pain, as Nav1.7 is only one of many channels involved in pain transmission.
将来の方向性
There are several future directions for research on 4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide, including the development of more potent and selective analogs that can be used as pain medications. Other potential applications for this compound include the treatment of other conditions that involve ion channels in the nervous system, such as epilepsy and migraine. Further studies are also needed to better understand the mechanism of action of this compound and its effects on other ion channels and neurotransmitter systems in the brain.
合成法
4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with 1-isopropyl-4-piperidone in the presence of a base such as triethylamine. The resulting intermediate can be further reacted with an amine such as ammonia or methylamine to yield the final product, this compound. Other methods for synthesizing this compound have also been reported in the literature, including the use of different starting materials and reaction conditions.
科学的研究の応用
4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been studied for its potential use in various scientific applications, including as a tool for studying the function of certain ion channels in the brain. This compound has been shown to selectively block the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system. This makes this compound a potential candidate for the development of new pain medications that target this channel.
特性
IUPAC Name |
4-butoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-5-14-23-18-8-6-16(7-9-18)19(22)20-17-10-12-21(13-11-17)15(2)3/h6-9,15,17H,4-5,10-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHRJIAXXNKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)
![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5218183.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5218193.png)
![6-bromo-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5218200.png)

![1-(1-benzofuran-3-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5218206.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218215.png)

![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)